![molecular formula C8H9O6P B13251287 [(1,3-Dioxaindan-4-yl)(hydroxy)methyl]phosphonic acid](/img/structure/B13251287.png)
[(1,3-Dioxaindan-4-yl)(hydroxy)methyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2H-1,3-Benzodioxol-4-yl)(hydroxy)methyl]phosphonic acid is a chemical compound known for its unique structure and properties. It contains a benzodioxole ring, a hydroxymethyl group, and a phosphonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2H-1,3-Benzodioxol-4-yl)(hydroxy)methyl]phosphonic acid typically involves the reaction of a benzodioxole derivative with a phosphonic acid precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of [(2H-1,3-Benzodioxol-4-yl)(hydroxy)methyl]phosphonic acid may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
[(2H-1,3-Benzodioxol-4-yl)(hydroxy)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the phosphonic acid group.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while substitution reactions on the benzodioxole ring can introduce various functional groups .
Scientific Research Applications
[(2H-1,3-Benzodioxol-4-yl)(hydroxy)methyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of [(2H-1,3-Benzodioxol-4-yl)(hydroxy)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring and phosphonic acid group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
[(2H-1,3-Benzodioxol-4-yl)methyl]phosphonic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
[(2H-1,3-Benzodioxol-4-yl)(hydroxy)methyl]phosphonic acid ethyl ester: Contains an ester group instead of the phosphonic acid group, which can influence its solubility and stability.
Uniqueness
[(2H-1,3-Benzodioxol-4-yl)(hydroxy)methyl]phosphonic acid is unique due to the presence of both the benzodioxole ring and the phosphonic acid group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9O6P |
|---|---|
Molecular Weight |
232.13 g/mol |
IUPAC Name |
[1,3-benzodioxol-4-yl(hydroxy)methyl]phosphonic acid |
InChI |
InChI=1S/C8H9O6P/c9-8(15(10,11)12)5-2-1-3-6-7(5)14-4-13-6/h1-3,8-9H,4H2,(H2,10,11,12) |
InChI Key |
ANLBPYLTQFKKJW-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)C(O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Oxaspiro[3.5]nonane-8-sulfonyl chloride](/img/structure/B13251214.png)
![2-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13251218.png)
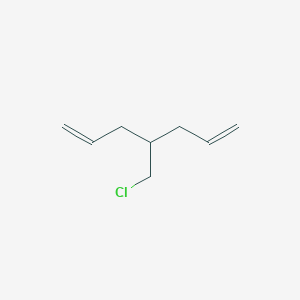
amine](/img/structure/B13251232.png)
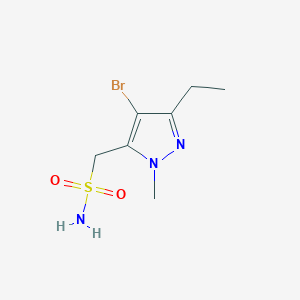
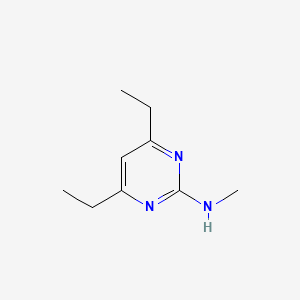
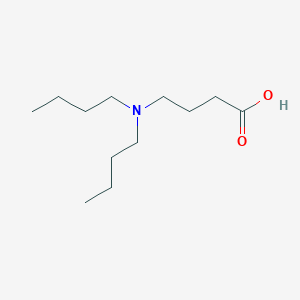
![7-ethyl-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13251255.png)
![2-{[(Butan-2-yl)amino]methyl}-4-methoxyphenol](/img/structure/B13251256.png)
![1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine](/img/structure/B13251268.png)
![{2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol](/img/structure/B13251281.png)
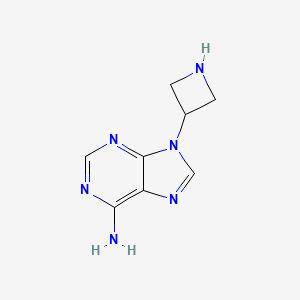
![1-{[(3-Bromothiophen-2-yl)methyl]amino}propan-2-ol](/img/structure/B13251300.png)
